

Fumagilin B: Application Notes and Protocols for Angiogenesis Assays

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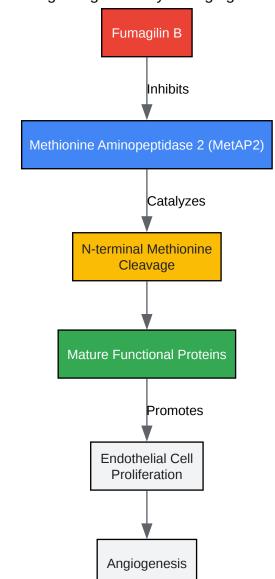
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Fumagilin B** in common angiogenesis assays. **Fumagilin B** is a mycotoxin produced by Aspergillus fumigatus that exhibits potent anti-angiogenic properties. Its primary mechanism of action is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in endothelial cell proliferation and survival.[1] This document outlines detailed protocols for essential in vitro and in vivo angiogenesis assays to evaluate the efficacy of **Fumagilin B** and its analogs.

Mechanism of Action: Targeting MetAP2

Fumagilin B exerts its anti-angiogenic effects by covalently binding to and inactivating MetAP2. This enzyme is responsible for the removal of the N-terminal methionine from newly synthesized proteins in endothelial cells. The inhibition of MetAP2 disrupts the maturation of a wide range of proteins essential for cell cycle progression and proliferation, ultimately leading to the suppression of new blood vessel formation.





Fumagilin B Signaling Pathway in Angiogenesis Inhibition

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Fumagilin B inhibits MetAP2, disrupting protein maturation.

Quantitative Data on Fumagilin B and Analogs

Precise IC50 values for **Fumagilin B** in specific angiogenesis assays are not consistently reported in the literature. However, data for its more stable and widely studied analog, TNP-



470, is more readily available and provides a benchmark for anti-angiogenic potency. It has been noted that the IC50 values for **Fumagilin B** in endothelial cells are significantly higher than those for TNP-470.[2]

Compound	Assay	Cell Line/Model	IC50 / Effective Concentration	Reference
Fumagillin	Endothelial Cell Proliferation	Bovine Aortic Endothelial Cells (BAECs)	~1 nM	[3]
Fumagillin	Endothelial Cell Proliferation	Human Umbilical Vein Endothelial Cells (HUVECs)	Not specified, but noted to be 2 orders of magnitude higher than TNP-470	[2]
TNP-470	Endothelial Cell Proliferation	Bovine Adrenal Cortex-Capillary Endothelial (BCE) Cells	0.56 nM	[4]
TNP-470	In vivo Angiogenesis	Chick Chorioallantoic Membrane (CAM)	50 μ g/pellet	[4]

In Vitro Angiogenesis Assays Endothelial Cell Proliferation Assay

This assay directly measures the cytostatic effect of **Fumagilin B** on endothelial cells, a key aspect of its anti-angiogenic activity.

Protocol:

• Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium supplemented with growth factors.

Methodological & Application

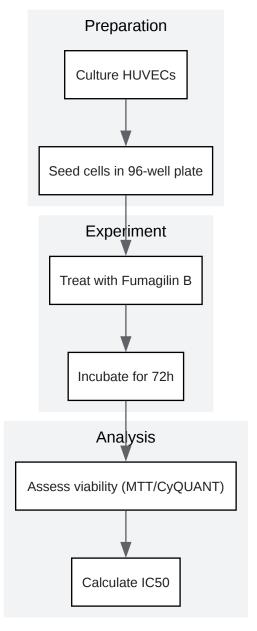




- Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of **Fumagilin B** (e.g., 0.1 nM to 1 μ M). Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Quantification: Assess cell viability using a standard method such as the MTT or CyQUANT assay.
- Analysis: Calculate the IC50 value, which is the concentration of Fumagilin B that inhibits cell proliferation by 50% compared to the vehicle control.



Endothelial Cell Proliferation Assay Workflow



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Workflow for the endothelial cell proliferation assay.

Endothelial Cell Tube Formation Assay







This assay assesses the ability of **Fumagilin B** to inhibit the differentiation of endothelial cells into capillary-like structures, a crucial step in angiogenesis.

Protocol:

- Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 μL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.
- Cell Suspension: Prepare a suspension of HUVECs in EGM-2 medium at a density of 2 x 10⁵ cells/mL.
- Treatment: Add various concentrations of **Fumagilin B** to the cell suspension.
- Seeding: Seed 100 μL of the treated cell suspension onto the solidified Matrigel.
- Incubation: Incubate the plate for 4-18 hours at 37°C.
- Visualization: Visualize the tube formation using a microscope. Images can be captured for quantification.
- Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.



Preparation Coat plate with Matrigel Prepare HUVEC suspension Experiment Treat cells with Fumagilin B Seed cells on Matrigel Incubate for 4-18h **Analysis** Visualize tube formation Quantify tube parameters

Tube Formation Assay Workflow

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Workflow for the endothelial cell tube formation assay.



Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

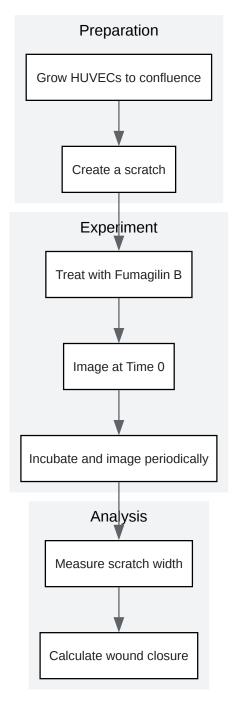
This assay evaluates the effect of **Fumagilin B** on the migratory capacity of endothelial cells, another critical component of angiogenesis.

Protocol:

- Cell Monolayer: Seed HUVECs in a 6-well plate and grow them to confluence.
- Scratch: Create a "wound" or a scratch in the cell monolayer using a sterile pipette tip.
- Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of Fumagilin B.
- Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.
- Analysis: Measure the width of the scratch at different time points and calculate the
 percentage of wound closure. Compare the migration rate between treated and control
 groups.



Endothelial Cell Migration Assay Workflow



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Workflow for the endothelial cell migration assay.



In Vivo Angiogenesis Assays Chick Chorioallantoic Membrane (CAM) Assay

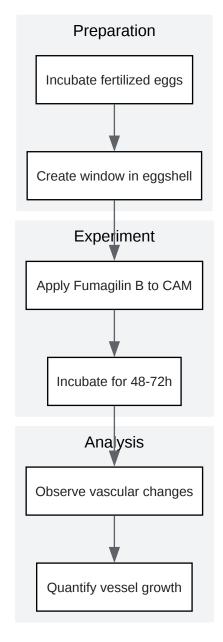
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Protocol:

- Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
- Window Creation: On day 3 of incubation, create a small window in the eggshell to expose the CAM.
- Treatment Application: On day 8, place a sterile filter paper disc or a slow-release pellet containing **Fumagilin B** onto the CAM. A vehicle control should also be included.
- Incubation: Reseal the window and continue incubation for another 48-72 hours.
- Observation and Quantification: Observe the CAM for changes in vascularization around the application site. Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the area of vascularization.



Chick Chorioallantoic Membrane (CAM) Assay Workflow





Preparation Prepare Matrigel with factors and Fumagilin B Experiment Subcutaneous injection in mice Allow plug formation (7-14 days) Analysis Excise Matrigel plug Analyze vascularization

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(Hemoglobin, IHC)

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